N-[4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide
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Overview
Description
N-[4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a carbamothioyl group, and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide typically involves multiple steps. One common approach is to start with the acetylation of 4-aminophenyl isothiocyanate, followed by the reaction with 4-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of solvents and catalysts may also be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methoxybenzamide
- N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide
- N-{[4-(acetylamino)phenyl]carbamothioyl}-4-isopropylbenzamide
Uniqueness
N-[4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4g/mol |
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H17N3O3S/c1-11(21)18-13-5-7-14(8-6-13)19-17(24)20-16(22)12-3-9-15(23-2)10-4-12/h3-10H,1-2H3,(H,18,21)(H2,19,20,22,24) |
InChI Key |
SFQLUYSXIKNBMA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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